![molecular formula C11H14N2OS B1481057 1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2097967-12-7](/img/structure/B1481057.png)

1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

概要

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

A green and simple ‘one-pot’ electrochemical off–on approach to synthesize pyrimidin-2(1H)-ones was realized without any catalyst, oxidant and toxic reagent . The desired products were obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .

Molecular Structure Analysis

Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .

Chemical Reactions Analysis

Pyrimidines are known to exhibit a range of reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine. It has nitrogen atoms at positions 1 and 3 in the ring .

科学的研究の応用

Anti-Inflammatory Agents

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. They act by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . The compound could be synthesized and evaluated for its potential as an anti-inflammatory agent, comparing its efficacy to standard drugs.

Anticancer Activity

The pyrimidine nucleus is a common feature in many anticancer agents. Compounds with this core have shown significant activity against various cancer cell lines, including HeLa and HepG2 . Research could focus on the synthesis of novel derivatives of this compound and their evaluation in vitro for anticancer activity using assays like MTT.

Antioxidant Properties

Pyrimidine derivatives can exhibit antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound can be assessed for its ability to scavenge free radicals in standard assays such as DPPH and Nitric oxide radicals . This application is particularly relevant in the context of aging and neurodegenerative diseases.

Antiviral Agents

The structural versatility of pyrimidine allows for the development of compounds with antiviral properties. Research can be directed towards synthesizing derivatives that could act as dual antiviral and anticancer agents, potentially inducing apoptosis in target cells .

Antibacterial and Antifungal Applications

Pyrimidine derivatives are known to possess antibacterial and antifungal activities. The compound could be modified to enhance these properties and tested against a range of bacterial and fungal strains to determine its spectrum of activity .

Adrenergic Receptor Antagonism

Pyrimidinones have been identified as subtype-selective antagonists of the α1a-adrenergic receptor. Derivatives of the compound could be synthesized and evaluated for their potential as selective adrenergic receptor antagonists, which could have implications in treating conditions like hypertension .

作用機序

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Pyrimidines play a vital role in many biological processes as they are present in several vitamins, coenzymes, and nucleic acids . They are involved in the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and serve as a source of energy . The specific biochemical pathways affected by this compound would depend on its exact target and mode of action.

Pharmacokinetics

It is known that pyrimidine derivatives are extensively metabolized, often by cytochrome p450 enzymes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. Pyrimidine derivatives are known to have a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

Safety and Hazards

将来の方向性

特性

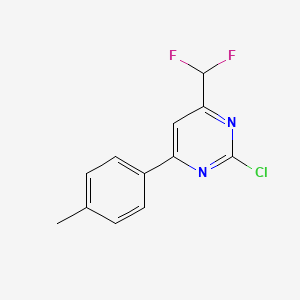

IUPAC Name |

1-(cyclopropylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c14-11-12-10(15)8-2-1-3-9(8)13(11)6-7-4-5-7/h7H,1-6H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKPAGJTBOCAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)NC2=S)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

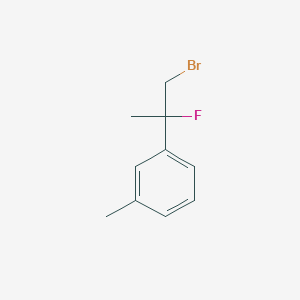

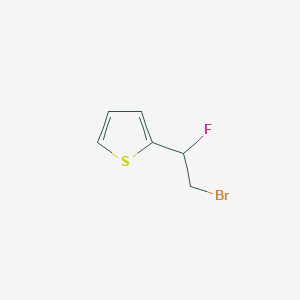

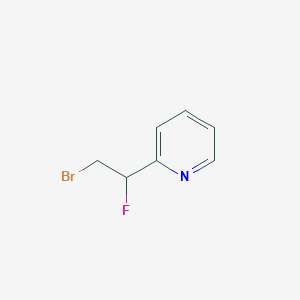

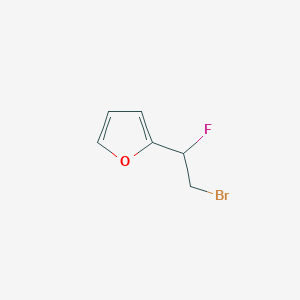

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480987.png)

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480993.png)

![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)

![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)